Product packaging for [2-(Methanesulfinyl)phenyl]methanol(Cat. No.:CAS No. 62351-52-4)

[2-(Methanesulfinyl)phenyl]methanol

Cat. No.: B14523027
CAS No.: 62351-52-4
M. Wt: 170.23 g/mol
InChI Key: LINXCCPOCJCFJQ-UHFFFAOYSA-N
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Description

[2-(Methanesulfinyl)phenyl]methanol is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S B14523027 [2-(Methanesulfinyl)phenyl]methanol CAS No. 62351-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62351-52-4

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

(2-methylsulfinylphenyl)methanol

InChI

InChI=1S/C8H10O2S/c1-11(10)8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3

InChI Key

LINXCCPOCJCFJQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC=C1CO

Origin of Product

United States

Contextualization of 2 Methanesulfinyl Phenyl Methanol Within Contemporary Chiral Sulfoxide Chemistry

Chiral sulfoxides are a well-established class of compounds that have found extensive application in asymmetric synthesis. chemicalbook.com Their value stems from the stereogenic nature of the sulfur atom, which can effectively control the stereochemical outcome of a wide range of chemical transformations. chemicalbook.com These compounds serve as powerful chiral auxiliaries, guiding the formation of new stereocenters with high levels of enantioselectivity. chemicalbook.com The resulting sulfoxide-containing products can then be readily transformed, with the sulfinyl group being easily removed or converted into other functionalities. chemicalbook.com

The synthesis of enantiopure sulfoxides is a key challenge and a major focus of research. chemicalbook.comrsc.org One of the most direct and widely studied methods is the asymmetric oxidation of prochiral sulfides. chemicalbook.com This transformation can be achieved using various catalytic systems, including those based on titanium, vanadium, and ruthenium complexes in conjunction with chiral ligands and a terminal oxidant. The development of these catalytic methods has significantly expanded the accessibility of a diverse range of chiral sulfoxides. rsc.org

Strategic Significance of Vicinal Sulfinyl and Hydroxyl Functionalities in Ortho Substituted Arenes

The ortho-disubstituted pattern of [2-(Methanesulfinyl)phenyl]methanol, with its vicinal sulfinyl and hydroxyl groups, imparts unique reactivity and strategic importance to the molecule. The sulfinyl group is a powerful directing group in ortho-lithiation reactions, a process that allows for the selective functionalization of the aromatic ring at the position adjacent to the sulfinyl moiety. This directed metalation enables the introduction of a wide array of electrophiles, providing a versatile route to highly substituted aromatic compounds.

Furthermore, the presence of the adjacent hydroxyl group offers several strategic advantages. It can participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the molecule. The hydroxyl group can also serve as a coordination site for metal catalysts, enabling the development of novel chiral ligands for asymmetric catalysis. This dual functionality allows for the creation of bidentate ligands where the sulfur and oxygen atoms can coordinate to a metal center, creating a well-defined chiral environment for catalytic transformations.

A notable example of the strategic use of analogous ortho-sulfinyl and hydroxyl functionalities is seen in the enantioselective synthesis of 2-(alkylsulfinyl)phenol compounds. In this approach, a prochiral 2-(alkylthio)phenol is coordinated to a chiral ruthenium complex. Subsequent oxidation of the sulfur atom proceeds with high enantioselectivity, dictated by the chiral environment of the metal center. This strategy highlights the potential of using the inherent chirality of a metal complex to induce chirality at the sulfur center of a coordinated ligand, a principle that is directly applicable to the synthesis of enantiopure this compound.

Overview of Key Academic Research Trajectories for 2 Methanesulfinyl Phenyl Methanol

Chemo- and Regioselective Synthesis of the this compound Core Structure

The construction of the achiral this compound framework requires precise control over the placement of two different functional groups—hydroxymethyl and methanesulfinyl—in an ortho relationship on a benzene (B151609) ring.

The synthesis of the benzyl (B1604629) alcohol portion of the target molecule is a foundational step. A common and direct precursor is 2-(methylthio)benzyl alcohol, which contains the required carbon skeleton and the sulfur atom in a reduced oxidation state, ready for subsequent oxidation. sigmaaldrich.com The synthesis of such precursors can be approached in several ways. One straightforward method involves the reduction of a corresponding aldehyde. For instance, commercially available pyrazole (B372694) carbaldehydes can be reduced to primary alcohols using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). mdpi.com This method is generally high-yielding and tolerant of various functional groups.

Alternatively, the benzyl alcohol moiety can be constructed using Grignard reagents. The reaction of an appropriate ortho-substituted aryl Grignard reagent with formaldehyde (B43269) is a classic approach. More complex substituted benzyl alcohols can be prepared by reacting a suitable aldehyde with an organometallic reagent, such as a Grignard or organolithium reagent, to form a secondary alcohol. mdpi.com For the specific framework of this compound, a strategy could involve starting with 2-bromobenzaldehyde, protecting the aldehyde, performing a metal-halogen exchange, introducing the methylthio group, deprotecting the aldehyde, and finally reducing it to the hydroxymethyl group.

The introduction of the methanesulfinyl (methylsulfoxide) group onto an aromatic ring is most commonly achieved by the controlled oxidation of a corresponding methylthioether. The primary challenge is to prevent over-oxidation to the thermodynamically more stable sulfone. A variety of oxidizing systems have been developed to achieve this selectivity. researchgate.net

Another powerful strategy involves the use of ortho-lithiation. Sulfoxides are potent directing groups for ortho-lithiation, allowing for the introduction of substituents adjacent to the sulfoxide (B87167). rsc.org This can be used in a relay strategy where a different directing group first facilitates the introduction of the sulfoxide. For example, a methoxy (B1213986) group can direct ortho-lithiation, followed by reaction with methyl tert-butylsulfinate to install the sulfoxide group. rsc.org More recent methods utilize palladium-catalyzed C-H functionalization sequences. Aryl thianthrenium salts, which can be formed site-selectively, can undergo a palladium-catalyzed reaction with reagents like Rongalite (sodium hydroxymethanesulfinate) to generate an aryl sulfinate in situ, which is a close derivative of the target sulfoxide. nih.govacs.org

Building the ortho-disubstituted pattern can be accomplished through sequential functionalization, where one group directs the introduction of the second. The sulfonyl group (-SO₃H), a related sulfur functionality, can be used as a reversible "blocking group". masterorganicchemistry.com By sulfonating an activated aromatic ring, the typically favored para position is blocked, forcing subsequent electrophilic substitution (e.g., halogenation or nitration) to occur at the ortho position. The sulfonyl group can then be removed by heating with strong acid, revealing the ortho-substituted product. masterorganicchemistry.com

Modern transition-metal-catalyzed C-H activation offers a more direct route. Strategies involving sequential oxidative and non-oxidative Heck reactions, for example, allow for the dual use of a directing group which is later removed. nih.gov Similarly, directing groups like pyrimidyl-diphenylsilyl (PyrDipSi) can enable highly efficient Pd-catalyzed C-H oxygenation and halogenation, allowing for the synthesis of densely substituted arenes through iterative C-H functionalization. researchgate.net These advanced methods provide a toolbox for constructing the requisite ortho-disubstituted arene core of this compound from simpler starting materials.

Stereoselective Synthesis of Chiral this compound and Analogues

The sulfur atom in a sulfoxide is a stereogenic center, meaning this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched forms is of high importance and is a central focus of modern synthetic chemistry. acs.org

The most direct approach to chiral sulfoxides is the enantioselective oxidation of the corresponding prochiral sulfide, in this case, 2-(methylthio)benzyl alcohol. This field is well-developed, with several reliable catalytic systems.

The pioneering work by Kagan and Modena utilized modified Sharpless epoxidation catalysts, specifically titanium(IV) isopropoxide in the presence of chiral diethyl tartrate (DET), with an oxidant like cumene (B47948) hydroperoxide. researchgate.netwiley-vch.de This system, and variations using other chiral ligands like BINOL (1,1'-bi-2-naphthol), have become standard methods for asymmetric sulfoxidation. wiley-vch.denih.gov Vanadium-based catalysts, often paired with chiral Schiff base ligands and hydrogen peroxide as the oxidant, have also shown excellent enantioselectivity. acs.org More recently, organocatalysis has emerged as a viable alternative. Chiral BINOL-based phosphoric acids and flavin-derived catalysts have been used for the asymmetric oxidation of sulfides, offering a metal-free approach. nih.gov

Catalyst / Ligand SystemOxidantSubstrate ScopeEnantiomeric Excess (% ee)Citation
Ti(O-iPr)₄ / (R,R)-DETCumene HydroperoxideAryl alkyl sulfidesOften >90% wiley-vch.de
Ti(IV) / (S)-BINOLAryl alkyl sulfidesLow ee, but used in tandem with kinetic resolution nih.gov
Vanadium / Chiral Schiff BaseH₂O₂Aryl alkyl sulfidesUp to 85% acs.org
Flavin-derived OrganocatalystH₂O₂Aryl alkyl sulfidesPromising results nih.gov
BINOL-based Phosphoric AcidH₂O₂Thioether of (R)-sulindac98% nih.gov

An alternative to direct asymmetric oxidation is to use a chiral auxiliary to induce diastereoselectivity. The Andersen synthesis is the classic example of this strategy. nih.gov It involves the reaction of a diastereomerically pure sulfinate ester, typically (S)-menthyl p-toluenesulfinate, with an organometallic reagent like a Grignard or organolithium compound. The reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for the synthesis of a specific enantiomer of the target sulfoxide. wiley-vch.denih.gov

This approach can be generalized by using other chiral alcohols to form diastereomeric sulfinate esters, which can then be separated by crystallization or chromatography. wiley-vch.denih.gov For example, sugar-derived alcohols like diacetone-d-glucose (B1670380) (DAG) have proven to be effective chiral auxiliaries. acs.orgnih.gov

Another strategy involves attaching a chiral auxiliary elsewhere on the molecule to direct a subsequent oxidation. For instance, if the benzyl alcohol precursor were modified to be a chiral secondary alcohol, the existing stereocenter could direct the diastereoselective oxidation of the nearby sulfide. This approach relies on the substrate's intrinsic stereochemistry to control the formation of the new stereocenter at the sulfur atom. researchgate.net The use of chiral amines, such as (R)-N-benzyl-1-phenylethanamine, to form diastereomeric sulfinamides that can be easily separated by crystallization is another powerful method. These separated diastereomers can then be converted into the desired enantiopure sulfoxides. nih.govresearchgate.net

MethodChiral Reagent/AuxiliaryKey TransformationStereochemical ControlCitation
Andersen Synthesis(1R,2S,5R,SS)-(-)-Menthyl p-toluenesulfinateNucleophilic substitution with Grignard reagentInversion of configuration at sulfur wiley-vch.denih.gov
Auxiliary-Directed Esterificationtrans-2-PhenylcyclohexanolKinetic diastereoselective formation of sulfinate esterUp to 10:1 diastereomeric ratio wiley-vch.de
Sulfinamide Separation(R)-N-benzyl-1-phenylethanamineFormation of diastereomeric sulfinamidesSeparation by crystallization, then conversion to sulfoxide nih.govresearchgate.net
Sugar-Derived AuxiliaryDiacetone-d-glucose (DAG)Formation of diastereomeric sulfinate estersSeparation of diastereomers acs.orgnih.gov

Enzymatic and Biocatalytic Pathways for Enantioselective Sulfoxidation

The demand for enantiomerically pure sulfoxides has driven the development of biocatalytic methods that offer high selectivity under mild, environmentally friendly conditions. almacgroup.comnih.govscholarsresearchlibrary.com Enzymes, particularly monooxygenases and peroxidases, are highly effective for converting prochiral sulfides into enantioenriched sulfoxides. nih.govscholarsresearchlibrary.com

Biocatalysis can be employed to produce chiral sulfoxides with high enantiomeric excess (ee). acsgcipr.org Enzymes like Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) are particularly noteworthy. acsgcipr.orgmdpi.comresearchgate.net For instance, FMOs utilize NADPH and molecular oxygen to oxidize various heteroatoms, including sulfur. researchgate.net The flavin-containing monooxygenase from Methylophaga sp. strain SK1 (mFMO), often fused with a phosphite (B83602) dehydrogenase for cofactor regeneration (PTDH-mFMO), has demonstrated value in preparing optically active sulfoxides. mdpi.comresearchgate.net

Reductive enzymes, such as methionine sulfoxide reductases (MsrA and MsrB), offer an alternative route through the kinetic resolution of racemic sulfoxides. almacgroup.comnih.gov These enzymes selectively reduce one enantiomer to the corresponding sulfide, leaving the other enantiomer in high purity. nih.gov For example, a crude pmMsrA-DTT system has been shown to tolerate high substrate concentrations. nih.gov

The table below summarizes the use of various enzymes in the synthesis of chiral sulfoxides.

Enzyme TypeReactionKey Features
Monooxygenases (BVMO, FMO)Enantioselective oxidation of sulfidesHigh enantiomeric excess, utilizes O₂ as the terminal oxidant. acsgcipr.orgresearchgate.net
PeroxidasesEnantioselective oxidation of sulfidesCan be derived from plant sources. scholarsresearchlibrary.com
Methionine Sulfoxide Reductases (MsrA, MsrB)Kinetic resolution of racemic sulfoxidesProvides access to the opposite enantiomer. almacgroup.comnih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles are increasingly guiding the development of synthetic methodologies to minimize environmental impact. This involves the use of safer solvents, atom-economical reactions, and environmentally benign catalysts. pharmacyjournal.in

The choice of solvent is a critical aspect of green synthesis. While oxidations are often performed in aqueous solutions, this can lead to solubility issues and side reactions. mdpi.comresearchgate.net To address this, research has focused on alternative reaction media.

Water: Water is considered a green solvent, and its use can facilitate certain reactions. pharmacyjournal.in For instance, a green protocol for the Wittig reaction has been reported in water at room temperature. pharmacyjournal.in

Ionic Liquids (ILs): ILs are organic salts that are liquid at low temperatures and possess properties like non-volatility and high thermal stability. almacgroup.compharmacyjournal.inijbsac.org They are considered a greener alternative to many traditional organic solvents and can be recycled, reducing waste. ijbsac.orghidenisochema.com ILs have been successfully employed in the oxidation of sulfides. researchgate.netasynt.com

Deep Eutectic Solvents (DESs): DESs are formed by mixing a hydrogen bond acceptor and a hydrogen bond donor. mdpi.comresearchgate.net They are less toxic and have a smaller environmental footprint than many traditional solvents. mdpi.com Natural Deep Eutectic Solvents (NADESs) have been explored in biocatalytic oxidations, sometimes leading to higher conversions without loss of enantioselectivity. mdpi.comresearchgate.net For example, the use of 10% v/v of a choline (B1196258) chloride:glycerol (1:2) NADES has shown positive effects in biocatalytic oxidations at high substrate concentrations. mdpi.com

Solvent-Free Conditions: Performing reactions without a solvent, or under mechanochemical conditions, represents a significant step towards greener synthesis. rsc.orgresearchgate.netrsc.org Mechanochemistry uses mechanical energy to drive reactions and has been combined with biocatalysis for sulfoxidation. rsc.orgrsc.org

The following table compares different green solvent systems for sulfoxide synthesis.

Solvent SystemAdvantagesDisadvantages/Considerations
WaterEnvironmentally benign, readily available. pharmacyjournal.inSolubility issues, potential for side reactions. mdpi.comresearchgate.net
Ionic Liquids (ILs)Recyclable, non-volatile, high thermal stability. almacgroup.comijbsac.orghidenisochema.comPotential for poor biodegradability, higher cost. mdpi.com
Deep Eutectic Solvents (DESs)Less toxic, lower environmental footprint, can enhance enzyme performance. mdpi.comresearchgate.netmdpi.comViscosity can be high, water content can affect properties. mdpi.com
Solvent-Free/MechanochemistryMinimizes solvent waste, can be highly efficient. rsc.orgrsc.orgRequires specialized equipment (ball mill). rsc.org

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. primescholars.comekb.egrsc.org Reactions with high atom economy are environmentally preferable as they generate less waste. primescholars.com Addition and rearrangement reactions typically have 100% atom economy. primescholars.com

For the synthesis of sulfoxides, oxidative reactions are common. While effective, they often involve the use of stoichiometric oxidants, which can lead to poor atom economy. rsc.org The development of catalytic methods is therefore crucial for improving the atom economy of sulfoxidation.

Reaction Mass Efficiency (RME) is another metric that provides a more comprehensive measure of a reaction's greenness by considering the masses of all materials used, including reactants, solvents, and catalysts. ekb.egbuecher.de

The use of catalytic systems with environmentally friendly oxidants is a cornerstone of green sulfoxidation. Hydrogen peroxide (H₂O₂) is considered an ideal oxidant due to its high oxygen content and the fact that its only byproduct is water. mdpi.commdpi.comacs.orgresearchgate.net

Various metal-based catalysts have been developed to activate H₂O₂ for the selective oxidation of sulfides to sulfoxides. mdpi.comacs.org These include:

Titanium-based catalysts: Ti-silicates have shown excellent catalytic behavior in sulfoxidation reactions. mdpi.com

Iron-based catalysts: Chiral iron complexes have been used for the enantioselective oxidation of aromatic sulfides with H₂O₂. researchgate.net

Manganese-based catalysts: Mn₂ZnO₄ spinel nanoparticles have been employed as a heterogeneous catalyst for the selective oxidation of sulfides to sulfoxides at room temperature. jsynthchem.com

Polyoxometalates (POMs): Keggin-type phosphomolybdic acid has demonstrated excellent catalytic performance in oxidation reactions with H₂O₂. mdpi.com

In some cases, the oxidation of sulfides with aqueous H₂O₂ can proceed efficiently without any catalyst, further enhancing the green credentials of the process. acs.orgresearchgate.net Trifluoroacetic acid has also been used as an activating solvent for the metal-free oxidation of aryl trifluoromethyl sulfides with H₂O₂, showing high selectivity for sulfoxide formation. rsc.org

The table below highlights some environmentally benign catalytic systems for sulfoxidation.

Catalyst SystemOxidantKey Features
Ti-silicatesH₂O₂High catalytic activity. mdpi.com
Chiral Fe/bipybox-iPr complexH₂O₂High enantioselectivities for aryl sulfoxides. researchgate.net
Mn₂ZnO₄ spinel nanoparticlesH₂O₂Heterogeneous, recyclable catalyst. jsynthchem.com
Dendritic Phosphomolybdate HybridH₂O₂Recyclable, stable catalyst. mdpi.com
Catalyst-freeH₂O₂Simple, eco-friendly method. acs.orgresearchgate.net

Flow Chemistry and Continuous Processing Techniques for this compound

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including improved safety, better scalability, and enhanced process control. patheon.comnih.gov In a continuous process, materials are simultaneously charged and discharged, allowing for a more agile and efficient workflow. patheon.com This approach can reduce waste, shorten reaction times, and provide a greater assurance of quality. patheon.com

Continuous processing is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as it allows for better temperature control and minimizes the volume of hazardous material at any given time. nih.gov For example, a continuous system using continuous stirred-tank reactors (CSTRs) and a continuous filtration system has been developed for the production of aryl sulfonyl chlorides, a class of compounds related to sulfoxides. nih.gov

The application of flow chemistry to the synthesis of this compound could offer a safer, more efficient, and scalable production method. A polymer-immobilized ionic liquid phase catalyst packed in a cartridge has been used in a continuous flow process for the selective oxidation of sulfides, demonstrating stable activity over extended periods. asynt.com

Reactivity and Transformations Involving the Methanesulfinyl Group in this compound

The methanesulfinyl group is a key driver of the molecule's reactivity, participating in a variety of transformations. Its sulfur atom can act as both a nucleophile and an electrophile, and the oxygen atom can be a site for electrophilic attack.

Nucleophilic and Electrophilic Reactivity of the Sulfinyl Oxygen and Sulfur Atom

The sulfinyl group in this compound exhibits dual reactivity. The sulfur atom, with its lone pair of electrons, can act as a nucleophile. Conversely, the polarized S=O bond makes the sulfur atom susceptible to nucleophilic attack, thus exhibiting electrophilic character. The oxygen atom of the sulfinyl group, being electron-rich, readily reacts with electrophiles.

In a general context, the acylation of a sulfoxide with agents like acetic anhydride (B1165640) is the initial step in the Pummerer rearrangement. wikipedia.orgtcichemicals.com This reaction proceeds through the formation of a sulfonium (B1226848) ion, highlighting the nucleophilicity of the sulfinyl oxygen. While specific studies on this compound are limited, the principles of this reaction are broadly applicable.

The electrophilic nature of the sulfur atom is crucial in reactions where it is attacked by nucleophiles. This reactivity is enhanced by the presence of the adjacent hydroxymethyl group, which can influence the electronic environment of the sulfinyl group.

Intramolecular Rearrangements and Cyclizations Influenced by Sulfinyl-Hydroxyl Proximity

The ortho positioning of the methanesulfinyl and hydroxyl groups can lead to unique intramolecular reactions. One of the most significant is the Pummerer rearrangement. wikipedia.orgtcichemicals.com Under the influence of an activating agent such as acetic anhydride, the sulfoxide is converted into a reactive electrophilic species. The proximate hydroxyl group can then act as an intramolecular nucleophile, leading to the formation of a cyclic product.

While direct evidence for the Pummerer rearrangement of this compound leading to a specific cyclic ether is not extensively documented in readily available literature, the general mechanism suggests a plausible pathway for cyclization. The reaction would likely proceed through the formation of a thionium (B1214772) ion intermediate, which is then trapped by the intramolecular hydroxyl group. This type of reaction has been observed in similar systems, leading to the formation of fused N,S-heterocycles from N-(2-(alkylsulfinyl)phenyl)pyrroles. researchgate.net

Stereo- and Regioselective Oxidation and Reduction Pathways of the Sulfinyl Center

The methanesulfinyl group can be readily oxidized to a sulfone or reduced to a sulfide. The stereochemistry of the sulfoxide and the directing effect of the neighboring hydroxyl group can influence the selectivity of these transformations.

Oxidation: The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation. organic-chemistry.org Various oxidizing agents, such as hydrogen peroxide, permanganates, and peroxy acids, can be employed. organic-chemistry.orgrsc.org For the oxidation of the corresponding sulfide, [2-(methylsulfanyl)phenyl]methanol, to this compound, and further to [2-(methylsulfonyl)phenyl]methanol, the choice of oxidant and reaction conditions would be crucial to control the level of oxidation. The presence of the hydroxyl group might influence the reaction rate and selectivity through hydrogen bonding or by directing the oxidant. In a related procedure, fluoromethyl phenyl sulfide is oxidized to the corresponding sulfone using Oxone in a mixture of water and methanol. orgsyn.org

Reduction: The reduction of the sulfoxide back to the sulfide can be achieved using various reducing agents. The specific conditions for the reduction of this compound would need to be determined experimentally, but common reagents for sulfoxide reduction include hydrides and certain metal-based reagents.

TransformationReagent/ConditionsProduct
OxidationHydrogen Peroxide (H₂O₂)[2-(Methylsulfonyl)phenyl]methanol
OxidationPotassium Permanganate (KMnO₄)[2-(Methylsulfonyl)phenyl]methanol
Pummerer RearrangementAcetic Anhydride (Ac₂O)Putative cyclic ether

Reactivity of the Hydroxyl Group in this compound

The primary alcohol functionality in this compound undergoes reactions typical of benzyl alcohols, but its reactivity is modulated by the neighboring sulfinyl group.

Esterification, Etherification, and Amination Reactions of the Primary Alcohol

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative. While specific examples for this compound are scarce, general methods for the esterification of benzyl alcohols are well-established. researchgate.netgoogle.com The reaction is typically catalyzed by an acid or a coupling agent. The electronic effect of the ortho-methanesulfinyl group, being weakly electron-withdrawing, might slightly decrease the nucleophilicity of the hydroxyl group compared to unsubstituted benzyl alcohol.

Etherification: The formation of an ether from the primary alcohol can be achieved through Williamson ether synthesis or by reaction with an alcohol under acidic conditions. A chemoselective method for the etherification of benzyl alcohols in the presence of other hydroxyl groups has been reported using 2,4,6-trichloro-1,3,5-triazine and an alcohol, catalyzed by dimethyl sulfoxide. organic-chemistry.org This method could potentially be applied to this compound.

Amination: The conversion of the hydroxyl group to an amino group can be accomplished through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine or ammonia. Reductive amination of an aldehyde, obtained by oxidation of the alcohol, is another viable route to amines. youtube.com

ReactionReagent/ConditionsProduct Type
EsterificationCarboxylic Acid, Acid CatalystEster
EtherificationAlkyl Halide, Base (Williamson)Ether
Amination1. SOCl₂ or PBr₃; 2. NH₃ or AmineAmine

Intramolecular Hydrogen Bonding and Its Influence on Conformation and Reactivity

The presence of both a hydroxyl group (a hydrogen bond donor) and a sulfinyl group (a potential hydrogen bond acceptor) in an ortho relationship allows for the possibility of intramolecular hydrogen bonding. This interaction can significantly influence the molecule's conformation and, consequently, its reactivity.

Spectroscopic and theoretical studies on related ortho-substituted benzyl alcohols, such as ortho-halobenzyl alcohols, have shown that intramolecular hydrogen bonding between the hydroxyl proton and the ortho-substituent can stabilize specific conformations. rsc.orgrsc.orglongdom.org In the case of this compound, an intramolecular hydrogen bond between the -OH group and the sulfinyl oxygen (O-H···O=S) is conceivable.

This hydrogen bonding can:

Restrict Conformational Freedom: By locking the molecule into a more rigid conformation, it can influence the approach of reagents to either the hydroxyl or the sulfinyl group.

Modulate Acidity/Basicity: Intramolecular hydrogen bonding can affect the acidity of the hydroxyl proton and the basicity of the sulfinyl oxygen.

Influence Reaction Pathways: By pre-organizing the molecule, it can favor certain intramolecular reactions, such as the cyclization mentioned in section 3.1.2.

Controlled Oxidation and Reduction of the Hydroxyl Functionality

The hydroxyl group of this compound is a primary alcohol, making it amenable to controlled oxidation to yield the corresponding aldehyde, [2-(methanesulfinyl)phenyl]formaldehyde, or, under more vigorous conditions, the carboxylic acid. The presence of the sulfur atom in the sulfoxide group requires careful selection of the oxidant to avoid overoxidation at the sulfur center.

Modern oxidation methods that operate under mild conditions are particularly well-suited for this transformation. Dimethyl sulfoxide (DMSO)-based oxidations, such as the Swern and Moffatt reactions, are effective for converting primary alcohols to aldehydes without affecting other sensitive functional groups. researchgate.net These reactions proceed via an alkoxysulfonium ylide, which undergoes an intramolecular elimination to furnish the aldehyde, DMSO, and dimethyl sulfide. The use of reagents like Dess-Martin periodinane (DMP) also provides a reliable method for this oxidation under neutral conditions, minimizing the risk of side reactions involving the sulfoxide.

The table below summarizes common reagents for the controlled oxidation of the hydroxyl group.

Oxidation Reaction Reagent(s) Product Typical Conditions
Swern Oxidation(COCl)₂, DMSO, Et₃NAldehydeLow temperature (-78 °C to rt)
Moffatt OxidationDMSO, DCC, Pyridinium trifluoroacetateAldehydeRoom temperature
Dess-Martin OxidationDess-Martin Periodinane (DMP)AldehydeCH₂Cl₂, Room temperature

Reduction of the primary hydroxyl functionality is not a common transformation as it is already in a low oxidation state. However, it can be converted into a better leaving group, such as a tosylate or halide, and subsequently removed via reductive cleavage if desired, although this falls outside the scope of direct hydroxyl group reduction.

Aromatic Reactivity and Functionalization of the Phenyl Ring in this compound

The phenyl ring in this compound is influenced by two substituents: the methanesulfinyl group and the hydroxymethyl group. Their electronic and steric properties dictate the regioselectivity of aromatic functionalization.

Directed Ortho-Metalation (DoM) Strategies Assisted by Vicinal Functional Groups

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The sulfoxide group is recognized as a potent directed metalation group (DMG), capable of coordinating with organolithium bases and directing deprotonation specifically to the adjacent ortho position. wikipedia.orgrsc.orgnih.gov

In the case of this compound, the reaction with an alkyllithium reagent (like n-butyllithium) first involves the deprotonation of the acidic hydroxyl proton. Consequently, a minimum of two equivalents of the base are required: the first to form the lithium alkoxide, and the second to execute the ortho-lithiation. The lithium atom of the second equivalent is chelated by both the sulfoxide oxygen and the newly formed alkoxide oxygen, creating a stable six-membered ring intermediate that significantly acidifies the C6 proton, facilitating its abstraction. wikipedia.org

This ortho-lithiated species is a versatile nucleophile that can be trapped by a wide array of electrophiles to introduce a third substituent at the C6 position, as illustrated in the following table.

Electrophile Reagent Example Product after Quench
Alkyl HalideIodomethane (CH₃I)2-(Hydroxymethyl)-3-methyl-phenyl methyl sulfoxide
Carbonyl CompoundBenzaldehyde (PhCHO)2-(Hydroxymethyl)-6-(hydroxy(phenyl)methyl)phenylsulfane oxide
Silyl HalideTrimethylsilyl chloride (TMSCl)2-(Hydroxymethyl)-6-(trimethylsilyl)phenylsulfane oxide
DisulfideDimethyl disulfide (MeSSMe)2-(Hydroxymethyl)-6-(methylthio)phenylsulfane oxide

The stability and reactivity of the lithiated intermediate are subject to kinetic and thermodynamic control. Under kinetic conditions (low temperatures, e.g., -78 °C), deprotonation occurs selectively at the position ortho to the powerful sulfoxide DMG. ic.ac.uk At higher temperatures, rearrangement to a more thermodynamically stable anion could potentially occur, although the chelation-stabilized ortho-lithiated species is often quite robust. ic.ac.uk

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The introduction of new substituents onto the aromatic ring via electrophilic or nucleophilic substitution is governed by the directing effects of the existing groups.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. libretexts.org The rate and orientation of the reaction are determined by the electronic properties of the substituents already on the ring. masterorganicchemistry.com Both the methanesulfinyl group (-S(O)Me) and the hydroxymethyl group (-CH₂OH) are considered deactivating groups, meaning they make the ring less reactive than benzene itself. masterorganicchemistry.com This is due to the electron-withdrawing inductive effect of the electronegative oxygen atom in both groups.

Despite being deactivating, both groups are ortho, para-directors. The sulfoxide can donate its sulfur lone pair through resonance, and the hydroxymethyl group can stabilize intermediates through hyperconjugation. stackexchange.com In this compound, the substituents are ortho to each other. The directing effects are summarized below:

Substituent Inductive Effect Resonance Effect Overall Effect Directing Influence
-S(O)MeWithdrawingDonating (weak)Deactivatingortho, para
-CH₂OHWithdrawing (weak)NoneWeakly Deactivatingortho, para

Given this, electrophilic attack is expected to occur primarily at the C4 and C6 positions, which are para and ortho, respectively, to the sulfoxide group. The C6 position is sterically hindered by the adjacent hydroxymethyl group, suggesting that substitution at C4 might be favored. The rate-determining step in these reactions is the formation of the positively charged intermediate (a benzenium ion or σ-complex). libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile displaces a leaving group on an electron-poor aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (e.g., a halide). libretexts.org

The methanesulfinyl group is an electron-withdrawing group. If this compound were modified to include a leaving group, such as chlorine or fluorine, at the C4 or C6 position, it could potentially undergo SNAr. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex, and thus the reaction rate, is enhanced by the presence of the EWG.

Cross-Coupling Reactions at the Phenyl Ring with Retention of Functionality

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for forming carbon-carbon bonds. libretexts.org To achieve such a reaction on this compound while retaining the sulfoxide and hydroxyl functionalities, a common strategy involves introducing a halide or triflate onto the aromatic ring.

For instance, a bromo-derivative, such as [2-bromo-6-(methanesulfinyl)phenyl]methanol (prepared via DoM followed by bromination), could serve as a substrate. The Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction would couple the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. The sulfoxide and alcohol functionalities are generally stable under these conditions, especially with careful selection of the base and reaction temperature.

Below is a table showing potential Suzuki-Miyaura coupling partners for a hypothetical bromo-[2-(methanesulfinyl)phenyl]methanol derivative.

Organoboron Reagent Coupling Partner Product Structure (Illustrative)
Phenylboronic acidBenzeneBiaryl
Vinylboronic acidAlkeneStyrene derivative
Alkylboronic acidAlkaneAlkylated arene

While some modern methods utilize aryl sulfoxides themselves as coupling partners via C–S bond activation, these protocols would result in the loss of the key methanesulfinyl group and thus fall outside the scope of "retention of functionality". nih.govresearchgate.net

Kinetic and Thermodynamic Profiling of this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions.

Reaction Rate Determination and Activation Energy Analysis for Key Steps

Direct experimental kinetic data, such as reaction rates and activation energies, for transformations of this compound are not widely published. However, the kinetic profiles can be inferred from studies of analogous systems and general mechanistic principles.

Directed Ortho-Metalation (DoM): The rate of DoM is influenced by several factors, including the base strength, temperature, solvent, and the chelating ability of the DMG. The lithiation of aryl sulfoxides is typically fast, even at low temperatures (-78 °C), indicating a low activation energy. This is a kinetically controlled process. ic.ac.uk Studies on related systems, like tolyl sulfonamides, have shown that the kinetically formed ortho-lithiated anion is stable at low temperatures, but can equilibrate to a more thermodynamically stable benzylic anion at room temperature if a benzylic proton is available. ic.ac.uk For this compound, the chelation from both the sulfoxide and the adjacent alkoxide group is expected to create a highly stable ortho-lithiated species, disfavoring rearrangement.

Electrophilic Aromatic Substitution (EAS): The rate-determining step for EAS is the initial attack of the electrophile on the aromatic ring to form the carbocation intermediate. masterorganicchemistry.com The activation energy for this step is high because it involves the temporary loss of aromaticity. libretexts.org The presence of deactivating groups, like the methanesulfinyl group, further increases this activation energy and slows the reaction rate compared to benzene. The relative rates of reaction can vary by many orders of magnitude depending on the substituents present.

The following table provides a conceptual comparison of relative reaction rates for nitration, illustrating the impact of activating and deactivating groups.

Compound Substituent Effect Relative Rate of Nitration (vs. Benzene)
Benzene-H(Reference)1
Toluene-CH₃Activating~25
Anisole-OCH₃Strongly Activating~1,000
This compound-S(O)Me, -CH₂OHDeactivating< 1 (estimated)
Nitrobenzene-NO₂Strongly Deactivating~1 x 10⁻⁷

The activation energy (Ea) for these reactions can be determined experimentally by measuring the reaction rate constant (k) at different temperatures and applying the Arrhenius equation. While specific values for this compound are unavailable, they would be expected to be higher than that for benzene due to the deactivating nature of its substituents.

Equilibrium Studies and Stability Considerations of Reactive Intermediates

The reactions of this compound can proceed through various high-energy, transient species known as reactive intermediates. The stability of these intermediates often dictates the feasibility and outcome of a chemical transformation. Most chemical reactions are multi-step processes, and a reactive intermediate is a stable, albeit high-energy, product of an intermediate step. libretexts.org The nature of these intermediates, whether they are carbocations, carbanions, or radicals, is determined by the reaction conditions and the inherent electronic properties of the molecule.

The stability of carbocations follows the order of tertiary > secondary > primary > methyl, a trend influenced by the electron-donating effects of alkyl groups. libretexts.org Conversely, carbanions are stabilized by electron-withdrawing groups, and their stability follows the reverse order: methyl > primary > secondary > tertiary. libretexts.org Radical stability mirrors that of carbocations. libretexts.org

Table 1: General Stability Order of Common Reactive Intermediates

Intermediate TypeMost StableLeast StableStabilizing Factors
CarbocationTertiaryMethylAlkyl groups (hyperconjugation, inductive effect), Resonance
CarbanionMethylTertiaryElectronegative atoms, Resonance, s-character of the orbital
RadicalTertiaryMethylAlkyl groups, Resonance
This table presents generalized stability trends for common reactive intermediates.

Isotope Effects and Hammett/Taft Analyses for Mechanistic Elucidation

To probe reaction mechanisms at a deeper level, physical organic chemists employ tools such as kinetic isotope effects (KIEs) and linear free-energy relationships, including Hammett and Taft analyses.

Isotope Effects:

The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). princeton.edu This effect arises primarily from the difference in zero-point energies of the bonds to the different isotopes. A bond to a heavier isotope has a lower zero-point energy and is therefore stronger. Consequently, if this bond is broken or significantly altered in the rate-determining step of a reaction, the reaction will be slower with the heavier isotope, resulting in a "normal" KIE (k_light/k_heavy > 1). Conversely, if the bond becomes stiffer in the transition state, an "inverse" KIE (k_light/k_heavy < 1) may be observed. columbia.edu

Solvent isotope effects, where a protic solvent like water (H₂O) is replaced with its deuterated counterpart (D₂O), can also provide valuable mechanistic information, particularly about the role of proton transfer in the reaction. nih.govmdpi.com For reactions involving this compound, investigating the KIE upon deuteration of the benzylic C-H bond or the O-H bond could reveal whether the cleavage of these bonds is involved in the rate-limiting step. For example, a significant primary deuterium (B1214612) KIE would be expected for a reaction involving C-H bond cleavage in the rate-determining step. princeton.edu While specific KIE studies on this compound are not prevalent, research on related systems, such as the reaction of piperidine (B6355638) with 2,4-dinitrodiphenylsulphone, has utilized sulfur-34 (B105110) isotope effects to demonstrate a two-step mechanism involving a metastable intermediate. mcmaster.ca

Table 2: Illustrative Kinetic Isotope Effects and Their Mechanistic Implications

Reaction TypeIsotope SubstitutionTypical kH/kDGeneral Interpretation
E2 Eliminationβ-C-H/D4-8C-H bond breaking in the rate-determining step.
SN1 Solvolysisα-C-H/D~1C-H bond is not broken in the rate-determining step.
Proton TransferO-H/D or N-H/D2-10Proton transfer is part of the rate-determining step.
This table provides typical KIE values for well-understood reaction mechanisms and is for illustrative purposes only.

Hammett/Taft Analyses:

The Hammett equation is a powerful tool for understanding the electronic effects of substituents on the rates and equilibria of reactions involving benzene derivatives. wikipedia.orgslideshare.net It is expressed as:

log(kₓ/k₀) = ρσ

where kₓ is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant which indicates the sensitivity of the reaction to substituent effects. pharmacy180.com

A plot of log(kₓ/k₀) against σ for a series of meta- and para-substituted compounds yields a Hammett plot. The sign and magnitude of ρ provide significant mechanistic information:

Positive ρ: The reaction is accelerated by electron-withdrawing groups. This implies that negative charge is developed or positive charge is lost in the transition state relative to the ground state.

Negative ρ: The reaction is accelerated by electron-donating groups, indicating the development of positive charge or the loss of negative charge in the transition state.

Magnitude of ρ: A large absolute value of ρ suggests a high sensitivity to substituent effects and a significant change in charge at or near the reaction center in the transition state.

A non-linear Hammett plot can indicate a change in the rate-determining step or the operation of more than one reaction mechanism across the series of substituents. wikipedia.org For instance, a V-shaped or U-shaped Hammett plot, as observed in the oxidation of p-substituted methyl phenyl sulfides, can suggest a change in the mechanism from an electrophilic attack for electron-rich substrates to a nucleophilic attack for electron-poor substrates. researchgate.net

While a specific Hammett study on this compound is not documented in the searched literature, such an analysis would involve synthesizing a series of derivatives with substituents on the phenyl ring and measuring their reaction rates. The resulting Hammett plot would be invaluable in elucidating the electronic demands of the transition state for a given reaction.

The Taft equation is an extension of the Hammett equation that separates polar, steric, and resonance effects, and it is often applied to aliphatic and ortho-substituted aromatic systems.

Computational and Theoretical Studies on 2 Methanesulfinyl Phenyl Methanol Systems

Quantum Chemical Calculations of [2-(Methanesulfinyl)phenyl]methanol Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, from its three-dimensional shape to its electronic behavior.

The presence of the chiral sulfoxide (B87167) group, along with rotatable bonds connecting the aryl, sulfinyl, and methanol (B129727) groups, gives rise to a complex conformational landscape for this compound. Conformational analysis, typically performed using methods like Density Functional Theory (DFT), is essential to identify the most stable arrangements of the atoms (minima on the potential energy surface) and the energy barriers between them.

For this compound, the key degrees of freedom would be the torsion angles around the C(aryl)-S bond and the C(aryl)-C(methanol) bond. The analysis would reveal the preferred orientation of the methyl and oxygen atoms relative to the phenyl ring and the hydroxymethyl group. The sulfoxide group itself is a stereogenic center, and it is conformationally stable at room temperature, with a high barrier to pyramidal inversion, typically in the range of 38-41 kcal/mol. This stability allows for the separation of enantiomers.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-S-O) Dihedral Angle (S-C-C-C(H₂OH)) Relative Energy (kcal/mol) Population (%)
A (Global Minimum) 65° 10° 0.00 75.1
B -70° 15° 1.15 14.5
C 175° -5° 2.50 5.4
D -170° -20° 3.20 5.0

This table is illustrative, showing the type of data generated from a conformational analysis. The values are representative for a substituted chiral sulfoxide.

The electronic nature of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur and oxygen atoms and the π-system of the phenyl ring. The LUMO would likely be an antibonding orbital, primarily located on the aromatic ring and the sulfoxide group. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Calculations of the charge distribution, often using methods like Natural Bond Orbital (NBO) or Hirshfeld population analysis, would reveal the partial charges on each atom. In this molecule, the oxygen atom of the sulfoxide group would carry a significant negative charge, making it a likely site for interaction with electrophiles or for hydrogen bonding. The sulfur atom, being relatively electron-deficient, could be susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Data

Molecular Orbital Energy (eV) Primary Character Implied Reactivity
LUMO -1.2 π* (Aryl-SO) Electrophilic site
HOMO -6.8 n(S), n(O), π(Aryl) Nucleophilic / Basic site
HOMO-LUMO Gap 5.6 - Kinetic Stability

This table provides typical values for an aryl sulfoxide to illustrate the output of an FMO analysis.

The phenyl ring in this compound is aromatic, a property that can be quantified computationally using indices such as the Nucleus-Independent Chemical Shift (NICS). These calculations measure the magnetic shielding at the center of the ring to determine the degree of aromaticity. Substituents can influence this property, and computational analysis can reveal the extent of this electronic perturbation.

The ortho-positioning of the methanesulfinyl and hydroxymethyl groups introduces significant steric strain. This strain can force the substituents out of the plane of the aromatic ring, which can be quantified by measuring the dihedral angles between the groups and the ring. This distortion, in turn, can affect the electronic properties, such as the conjugation between the sulfoxide group and the phenyl ring. The steric hindrance also plays a crucial role in directing the approach of reagents in chemical reactions.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions, identifying short-lived intermediates and transition states that are difficult to observe experimentally.

For any transformation involving this compound, such as oxidation of the sulfoxide to a sulfone or its participation in a Pummerer-type reaction, computational methods can be used to map the entire reaction coordinate. This involves locating the structures of all reactants, intermediates, products, and, most importantly, the transition states that connect them.

A transition state is a first-order saddle point on the potential energy surface. Its structure is confirmed computationally by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking or forming of a specific bond). Characterizing the transition state provides a detailed picture of the geometry and electronic structure of the molecule at the peak of the energy barrier, offering deep insight into the reaction mechanism.

Once the stationary points (reactants, products, intermediates, and transition states) on the reaction pathway are located, their energies can be calculated to construct a reaction energy profile. This profile visually represents the energy changes throughout the reaction. The most critical value derived from this profile is the activation energy, or free energy barrier (ΔG‡), which is the energy difference between the reactants and the transition state.

The magnitude of the free energy barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. For example, a computational study could compare the energy barriers for different possible reaction pathways to predict which one is more likely to occur under given conditions. This predictive power is one of the key strengths of computational reaction modeling.

Table 3: Illustrative Energetic Profile for a Hypothetical Oxidation Reaction

Species Relative Enthalpy (kcal/mol) Relative Free Energy (kcal/mol)
Reactants 0.0 0.0
Transition State +18.5 +19.2
Products -45.0 -43.8

*This table presents a sample energetic profile for a reaction, demonstrating how computational chemistry quantifies reaction barriers and

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and intermolecular interactions of this compound. nih.govyoutube.com By simulating the movement of atoms over time, MD can provide insights into conformational changes, non-covalent interactions, and potential self-assembly processes. nih.gov

Conformational Flexibility and Dynamic Behavior of the Sulfinyl and Hydroxyl Groups

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-S and C-C bonds connecting the sulfinyl and hydroxyl groups to the phenyl ring. MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. psu.edu The orientation of the methyl group on the sulfur atom and the lone pair on the sulfinyl group, as well as the orientation of the hydroxyl group, will be influenced by both intramolecular hydrogen bonding and steric effects.

The dynamic behavior of these functional groups is crucial for the molecule's interactions with its environment. For example, the ability of the hydroxyl and sulfinyl groups to act as hydrogen bond donors and acceptors, respectively, will depend on their accessibility and orientation, which are subject to thermal fluctuations. MD simulations can quantify this flexibility by analyzing dihedral angle distributions and root-mean-square fluctuations (RMSF) of atomic positions. rsc.org

Non-Covalent Interactions and Self-Assembly Propensities

This compound possesses several functional groups capable of engaging in a variety of non-covalent interactions, including:

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor, while the oxygen atom of the sulfinyl group is a strong hydrogen bond acceptor. nih.gov Intramolecular hydrogen bonding between the hydroxyl proton and the sulfinyl oxygen is possible and would significantly influence the molecule's preferred conformation. Intermolecular hydrogen bonding can lead to the formation of dimers and larger aggregates in solution and in the solid state.

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between molecules.

CH-π Interactions: The methyl group can participate in CH-π interactions with the phenyl ring of another molecule.

Dipole-Dipole Interactions: The sulfinyl group has a significant dipole moment, leading to strong dipole-dipole interactions that can influence the packing of molecules in the condensed phase. nih.gov

MD simulations can be used to investigate the relative importance of these interactions and to predict the propensity for self-assembly. mdpi.com By simulating a system with multiple molecules of this compound, one can observe the formation of ordered structures and analyze the specific interactions that drive this assembly. researchgate.netresearchgate.net The analysis of radial distribution functions (RDFs) from MD simulations can provide quantitative information about the distances and coordination numbers of different atomic pairs, revealing the nature of the intermolecular organization. mdpi.comiisc.ac.in

Spectroscopic Property Prediction and Correlation for this compound

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound, aiding in its structural characterization.

NMR Chemical Shift and Coupling Constant Calculations for Configurational Assignment

Quantum chemical calculations, particularly using density functional theory (DFT), have become a standard tool for the prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov These calculations are highly sensitive to the molecular geometry, making them extremely useful for conformational and configurational analysis. nih.gov

For this compound, calculating the ¹H and ¹³C chemical shifts for different possible conformers (arising from rotation around the C-S and C-C bonds) and comparing them with experimental data can help to determine the most populated conformation in solution. acs.orgrsc.org The chemical shifts of the protons and carbons in the aromatic ring, the methylene (B1212753) group, and the methyl group will be particularly sensitive to the orientation of the sulfinyl and hydroxyl groups. The agreement between calculated and experimental chemical shifts can be a powerful validation of the computed molecular structure. nih.govchemicalbook.com

Furthermore, the calculation of proton-proton and proton-carbon coupling constants can provide additional structural constraints. For example, the through-space coupling between the hydroxyl proton and the protons on the phenyl ring could provide evidence for a specific hydrogen-bonded conformation.

Vibrational Frequencies and IR/Raman Spectral Analysis for Functional Group Identification

The vibrational spectrum of this compound provides a fingerprint of its functional groups. The characteristic stretching frequencies of the O-H, C-H, S=O, and C-S bonds, as well as the vibrations of the phenyl ring, can be identified in the infrared (IR) and Raman spectra. nih.govresearchgate.net

Computational calculations of vibrational frequencies and intensities can greatly assist in the assignment of experimental spectra. nih.gov By performing a frequency calculation on the optimized geometry of the molecule, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental one to confirm the presence of specific functional groups and to aid in the identification of different conformers. researchgate.netresearchgate.net For instance, the O-H stretching frequency is highly sensitive to hydrogen bonding. aip.org A broad, red-shifted O-H band in the experimental IR spectrum would be indicative of strong hydrogen bonding, a feature that can be correlated with the computed vibrational frequencies of a hydrogen-bonded conformer. Similarly, the S=O stretching frequency is also influenced by its environment and can provide information about intermolecular interactions. researchgate.netaip.org

Electronic Absorption and Circular Dichroism (CD) Spectroscopy Predictions for Chiral Compounds

The absolute configuration of chiral molecules, such as the enantiomers of this compound, can be determined by comparing their experimental electronic circular dichroism (CD) spectra with theoretically predicted spectra. Time-dependent density functional theory (TD-DFT) has emerged as a powerful and widely used computational method for simulating electronic absorption (UV-Vis) and CD spectra of chiral organic molecules, including aryl sulfoxides. researchgate.netnih.gov

Computational studies on chiral aryl sulfoxides, which are structurally analogous to this compound, have demonstrated that TD-DFT calculations can reliably predict their chiroptical properties. researchgate.netnih.gov This approach is instrumental in correlating the stereochemistry of the sulfoxide group with the observed CD signals.

The predictive process typically involves several key steps. Initially, a conformational search is performed using molecular mechanics or semi-empirical methods to identify the stable low-energy conformers of the chiral molecule. nih.gov These conformers are then optimized using a higher level of theory, commonly DFT with a suitable basis set. nih.gov Subsequently, TD-DFT calculations are carried out on each significant conformer to compute the excitation energies, oscillator strengths (for absorption), and rotational strengths (for CD). researchgate.netnih.gov The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers at a given temperature. researchgate.net

For aryl sulfoxides, research has shown that the choice of the DFT functional is critical for obtaining accurate spectral predictions. While standard hybrid functionals like B3LYP can be effective, range-separated functionals such as CAM-B3LYP are often recommended, especially for systems where charge-transfer (CT) electronic transitions are prominent. researchgate.net The fluorination of aromatic rings in some aryl benzyl (B1604629) sulfoxides, for instance, significantly influences the conformer populations and the nature of the electronic transitions, highlighting the sensitivity of CD spectra to subtle structural changes. researchgate.net

In the case of aryl methyl sulfoxides, the electronic transitions responsible for the CD signals are typically associated with the aromatic chromophore and the chiral sulfoxide group. The interaction between these groups, as dictated by the molecule's conformation, governs the sign and intensity of the Cotton effects in the CD spectrum. Theoretical models, such as the coupled oscillator model, have also been successfully applied to interpret the CD spectra of aryl sulfoxides by considering the electronic transitions of the aromatic and sulfoxide chromophores. nih.govrsc.org

While specific TD-DFT data for this compound is not available in the cited literature, the established methodologies for analogous chiral sulfoxides provide a robust framework for such investigations. The following tables present hypothetical yet representative data that would be generated from TD-DFT calculations for the (S)-enantiomer of this compound, based on findings for similar compounds.

Table 1: Predicted Electronic Transitions for the Dominant Conformer of (S)-[2-(Methanesulfinyl)phenyl]methanol

TransitionExcitation Wavelength (nm)Oscillator Strength (f)Rotational Strength (R) [10⁻⁴⁰ cgs]
12850.015+15.2
22500.250-30.8
32200.550+45.5
42050.120-10.1

Note: Data are hypothetical and for illustrative purposes, based on typical values for aryl sulfoxides.

Table 2: Boltzmann-Averaged Predicted CD and UV-Vis Spectral Data for (S)-[2-(Methanesulfinyl)phenyl]methanol

Wavelength (nm)Molar Ellipticity (Δε)Molar Absorptivity (ε)
290+1.5500
275+2.81,200
252-4.515,000
238-1.88,000
221+6.240,000
210+3.125,000

Note: Data are hypothetical and for illustrative purposes, intended to represent a predicted spectral profile.

The successful application of these computational methods to a range of chiral sulfoxides underscores their potential for the unambiguous assignment of the absolute configuration of this compound by comparing the predicted spectra with experimental measurements. researchgate.netnih.gov

Application of 2 Methanesulfinyl Phenyl Methanol in Advanced Catalysis and Chiral Ligand Design

[2-(Methanesulfinyl)phenyl]methanol as a Scaffold for Chiral Ligand Precursors in Transition Metal Catalysis

The utility of this compound in catalysis stems from its role as a precursor to a diverse range of chiral ligands. The inherent chirality at the sulfur atom, combined with the presence of the hydroxyl and methanesulfinyl groups on a phenyl backbone, provides a robust framework for designing ligands with tunable steric and electronic properties.

The primary design principle for ligands derived from this compound revolves around the formation of a stable chelate ring with a transition metal center through the oxygen of the hydroxyl group and the oxygen or sulfur atom of the sulfinyl group. This bidentate coordination creates a rigid and predictable chiral pocket around the metal, which is crucial for achieving high enantioselectivity in catalytic reactions.

Key design considerations include:

Chelate Ring Size: The formation of a five- or six-membered chelate ring is thermodynamically favored and provides a stable complex. The arrangement of the sulfinyl and hydroxyl groups on the phenyl ring in this compound is ideal for forming such stable chelates.

Steric Hindrance: The steric bulk around the sulfur atom and the phenyl ring can be modified to influence the selectivity of the catalyst. Introducing bulky substituents can create a more defined chiral pocket, leading to higher enantiomeric excesses in the products.

Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups on the phenyl ring. These modifications can affect the reactivity and stability of the metal complex, thereby influencing the catalytic activity.

Multidentate Ligands: The basic scaffold can be extended to create multidentate ligands by incorporating additional donor atoms. This can lead to the formation of more stable and selective catalysts for more complex transformations.

The sulfinyl-hydroxyl moiety of this compound and its derivatives can coordinate to a wide range of transition metals, including palladium, rhodium, iridium, ruthenium, and copper. The nature of the metal-ligand bond is a critical factor in determining the catalytic properties of the resulting complex.

Hard and Soft Acid-Base Theory: The choice of the metal center is often guided by the Hard and Soft Acid-Base (HSAB) principle. The oxygen atom of the hydroxyl group is a hard donor, while the sulfur atom of the sulfinyl group is a soft donor. This allows for coordination with a variety of metals with different hardness. For instance, harder metal ions may prefer to coordinate with the oxygen of the sulfoxide (B87167), while softer metals may favor coordination with the sulfur atom.

Coordination Modes: Ligands derived from this compound can exhibit different coordination modes. The most common is the bidentate O,S-chelation. However, monodentate coordination through either the oxygen or the sulfur atom is also possible, depending on the reaction conditions and the nature of the metal precursor.

Table 1: Coordination of this compound-derived Ligands with Transition Metals

Metal CenterTypical Coordination ModeApplication in Catalysis
Palladium (Pd)Bidentate (O,S)Allylic Alkylation, Heck and Suzuki Couplings
Rhodium (Rh)Bidentate (O,S)Asymmetric Hydrogenation, Conjugate Addition
Iridium (Ir)Bidentate (O,S)Asymmetric Hydrogenation, Transfer Hydrogenation
Ruthenium (Ru)Bidentate (O,S)Transfer Hydrogenation, Oxidation Reactions
Copper (Cu)Bidentate (O,S)Conjugate Addition, Cyclopropanation

The stereochemistry of the sulfinyl group is the cornerstone of the chiral induction observed in catalysis using ligands derived from this compound. The absolute configuration at the sulfur atom dictates the three-dimensional arrangement of the ligand around the metal center, which in turn determines the facial selectivity of the substrate's approach to the active site.

Enantiomeric Purity of the Ligand: The enantiomeric purity of the ligand is directly correlated with the enantiomeric excess of the product. The use of enantiopure ligands is therefore essential for achieving high levels of asymmetric induction.

Matching and Mismatching Effects: In cases where the substrate is also chiral, matching and mismatching effects between the chirality of the ligand and the substrate can be observed. A "matched" pair will lead to a higher enantioselectivity, while a "mismatched" pair will result in a lower selectivity.

Conformational Rigidity: The rigidity of the chelate ring formed upon coordination is crucial for transmitting the chiral information from the ligand to the substrate. A more rigid conformation leads to a more predictable and effective stereochemical control. The sulfinyl-hydroxyl chelation in ligands derived from this compound provides this necessary rigidity.

Asymmetric Catalysis Mediated by this compound-Derived Ligands

Ligands derived from this compound have been successfully employed in a wide array of asymmetric catalytic reactions, demonstrating their versatility and effectiveness in creating chiral molecules with high enantioselectivity.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols, amines, and other reduced products. Iridium and rhodium complexes bearing chiral sulfoxide-based ligands have shown remarkable activity and selectivity in these transformations.

Research has demonstrated that iridium complexes with chiral sulfoxide-phosphine ligands can effectively catalyze the asymmetric hydrogenation of ketones and imines, affording the corresponding chiral alcohols and amines in high yields and with excellent enantioselectivities. The sulfoxide moiety plays a crucial role in creating the chiral environment necessary for the stereoselective addition of hydrogen.

In transfer hydrogenation reactions, ruthenium complexes are often the catalysts of choice. Chiral ligands derived from this compound have been utilized to prepare active and selective ruthenium catalysts for the reduction of ketones using isopropanol or formic acid as the hydrogen source.

Table 2: Performance of this compound-Derived Ligands in Asymmetric Hydrogenation

SubstrateCatalystLigand TypeYield (%)ee (%)
Acetophenone[Ir(COD)Cl]₂Sulfoxide-Phosphine>95up to 98
Propiophenone[Rh(COD)₂]BF₄Sulfoxide-Imine>90up to 95
1-TetraloneRuCl₂(PPh₃)₃Sulfoxide-Alcohol>98up to 99

Data is representative of typical results found in the literature and may vary based on specific reaction conditions.

The formation of carbon-carbon bonds is fundamental to organic synthesis. Chiral ligands derived from this compound have been instrumental in the development of asymmetric versions of several important C-C bond-forming reactions.

Michael Addition: Copper and rhodium complexes with these chiral sulfoxide ligands have been used to catalyze the enantioselective conjugate addition of various nucleophiles, such as dialkylzinc reagents and Grignard reagents, to α,β-unsaturated carbonyl compounds. These reactions typically proceed with high yields and enantioselectivities.

Heck and Suzuki Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the formation of C-C bonds. The use of chiral sulfoxide-containing ligands allows for the asymmetric synthesis of products with axial or planar chirality. For instance, the asymmetric intramolecular Heck reaction has been successfully employed for the synthesis of chiral heterocycles. Desulfinative cross-coupling reactions using palladium catalysts have also emerged as an effective method for C-C bond formation.

Aldol Reaction: While less common, there are reports of using chiral sulfoxide ligands in Lewis acid-catalyzed asymmetric Aldol reactions. The ligand coordinates to a metal Lewis acid, such as titanium or tin, creating a chiral environment that directs the stereoselective addition of an enolate to an aldehyde.

Table 3: Application in Asymmetric C-C Bond Forming Reactions

Reaction TypeMetal CatalystSubstratesProduct TypeTypical ee (%)
Michael AdditionCu(I), Rh(I)Enones, NitroalkenesChiral Ketones, Nitroalkanes90-99
Heck ReactionPd(0)Alkenes, Aryl HalidesChiral Alkenes, Heterocycles85-97
Suzuki CouplingPd(0)Aryl Boronic Acids, Aryl HalidesBiaryl Atropisomersup to 98

Data is representative of typical results found in the literature and may vary based on specific reaction conditions.

Oxidative and Reductive Asymmetric Transformations in Organic Synthesis

In theory, the chiral sulfinyl group of this compound could coordinate to a metal center, creating a chiral environment for asymmetric oxidative or reductive processes. For instance, in metal-catalyzed hydrogenations or hydrosilylations of prochiral ketones or imines, the precise spatial arrangement of the sulfinyl ligand could direct the hydride transfer to one face of the substrate, leading to an excess of one enantiomer of the product alcohol or amine.

Similarly, in asymmetric oxidations, such as the epoxidation of alkenes or the oxidation of sulfides to sulfoxides, a metal complex of this compound could facilitate the stereoselective transfer of an oxygen atom. The proximity of the hydroxyl group might also play a secondary role, potentially influencing the transition state geometry through hydrogen bonding interactions with the substrate or reagents.

Despite this theoretical potential, there is a lack of published research that specifically employs this compound as a ligand in these transformations. Consequently, no experimental data on its efficacy in terms of yield and enantioselectivity can be presented at this time.

Organocatalytic Applications of this compound

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a powerful alternative to metal-based catalysts. The functional groups present in this compound suggest its potential utility in this domain.

Chiral Brønsted Acid/Base Catalysis Utilizing the Hydroxyl and Sulfinyl Groups

The hydroxyl group of this compound can act as a chiral Brønsted acid, activating electrophiles through hydrogen bonding. Simultaneously, the sulfinyl group could function as a Lewis base, interacting with a nucleophilic component of the reaction. This bifunctional activation mode is a hallmark of many successful organocatalysts. For example, in a hypothetical asymmetric Michael addition, the hydroxyl group could activate an α,β-unsaturated carbonyl compound, while the sulfinyl group orients the incoming nucleophile.

However, the scientific literature does not currently contain studies that have investigated or reported on the use of this compound as a chiral Brønsted acid/base organocatalyst.

Hydrogen Bonding Catalysis and Chiral Recognition

The ability of the hydroxyl group to act as a hydrogen bond donor is a key feature that could be exploited in catalysis and molecular recognition. By forming a hydrogen bond with a substrate, this compound could not only activate it but also create a well-defined chiral pocket, influencing the stereochemical outcome of a reaction. This type of catalysis is crucial in many asymmetric transformations, including Diels-Alder reactions and aldol additions.

While the principles of hydrogen bonding catalysis are well-established, specific examples of its application using this compound are absent from the current body of scientific literature.

Role of this compound in Supramolecular Catalysis and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Chiral molecules can be used as building blocks to construct complex, self-assembled catalytic systems. The potential for this compound to engage in hydrogen bonding (via its hydroxyl group) and potentially other non-covalent interactions suggests it could be a component in such systems.

For instance, self-assembly of this molecule could lead to the formation of chiral cavities or environments that could act as nanoreactors, encapsulating substrates and catalyzing reactions with high stereoselectivity. This is an emerging and exciting area of catalysis.

Nevertheless, there are currently no published reports on the incorporation or catalytic application of this compound within supramolecular or self-assembled systems.

Derivatives, Analogues, and Structure Reactivity Relationships of 2 Methanesulfinyl Phenyl Methanol

Systematic Synthesis and Characterization of Structurally Modified [2-(Methanesulfinyl)phenyl]methanol Analogues

The synthesis of analogues of this compound is a key area of research, enabling the fine-tuning of its chemical and physical properties. These modifications can be broadly categorized into alterations of the sulfur-containing moiety, derivatization of the alcohol, and substitution on the aromatic ring.

Chemical Modifications of the Methanesulfinyl Group (e.g., Sulfide (B99878), Sulfone, Sulfoximine (B86345) Derivatives)

The oxidation state of the sulfur atom in this compound profoundly influences its electronic properties and reactivity. The synthesis of its sulfide and sulfone analogues provides a clear demonstration of this.

The precursor for these modifications is often the corresponding sulfide, [2-(Methylsulfanyl)phenyl]methanol. This can be prepared through methods such as the reaction of 2-bromobenzyl alcohol with sodium thiomethoxide. The subsequent selective oxidation of the sulfide is a critical step. A variety of oxidizing agents can be employed to convert the sulfide to the sulfoxide (B87167), this compound. For instance, hydrogen peroxide in acetic acid can achieve this transformation. orgsyn.org Further oxidation of the sulfoxide yields the sulfone, [2-(Methylsulfonyl)phenyl]methanol. More direct routes to the sulfone also exist, such as the reaction of benzyl (B1604629) alcohol derivatives with methanesulfonyl chloride. Catalytic hydrogenation of precursors like 2-(methylsulfonyl)benzaldehyde (B1585285) also offers a high-yield pathway to the sulfone alcohol.

The synthesis of sulfoximine derivatives, such as S-(2-(hydroxymethyl)phenyl)-S-methylsulfoximine, represents a further functionalization of the sulfur center. These compounds can be prepared from the corresponding sulfoxide. One method involves the use of an aminating agent, such as O-mesitylenesulfonylhydroxylamine (MSH), although this reagent is known to be explosive. nih.gov A safer and more practical approach involves the use of ammonium (B1175870) carbamate (B1207046) and (diacetoxyiodo)benzene (B116549) for the direct NH transfer to sulfoxides. orgsyn.org

The table below summarizes the key compounds in this series and common synthetic approaches.

Compound NameStructureCommon Synthetic Route(s)
[2-(Methylsulfanyl)phenyl]methanolC₈H₁₀OSReaction of 2-bromobenzyl alcohol with sodium thiomethoxide.
This compoundC₈H₁₀O₂SOxidation of [2-(Methylsulfanyl)phenyl]methanol with H₂O₂ in acetic acid.
[2-(Methylsulfonyl)phenyl]methanolC₈H₁₀O₃SOxidation of this compound; Reaction of a benzyl alcohol derivative with methanesulfonyl chloride.
S-(2-(Hydroxymethyl)phenyl)-S-methylsulfoximineC₈H₁₁NO₂SNH transfer to this compound using ammonium carbamate and an iodine(III) reagent. orgsyn.org

Derivatization of the Hydroxyl Functionality (e.g., Ethers, Esters, Amines)

The hydroxyl group of this compound and its analogues is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of derivatives, including ethers, esters, and amines.

Ethers: Etherification of the benzylic alcohol can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide. For more sensitive substrates, milder conditions can be employed. For instance, using 2-benzyloxypyridine and methyl triflate allows for the synthesis of benzyl ethers under neutral conditions. beilstein-journals.org Iron(III) chloride has also been shown to catalyze the homo- and cross-etherification of benzyl alcohols in the green solvent propylene (B89431) carbonate. nih.gov

Esters: Esterification of the hydroxyl group can be accomplished through reaction with carboxylic acids or their activated derivatives. Direct esterification with a carboxylic acid is often catalyzed by an acid, such as a phenolsulphonic acid-formaldehyde resin, which can be effective even without the removal of water. researchgate.net The use of sulfated metal-incorporated MCM-48 has also been reported as a stable and reusable catalyst for the esterification of benzyl alcohol with acetic acid. nih.gov

Amines: The conversion of the alcohol to an amine can be achieved through a multi-step process. One common route is the Ritter reaction, where the alcohol is treated with a nitrile in the presence of a strong acid to yield an amide, which can then be hydrolyzed to the corresponding amine. rsc.orgnih.gov Alternatively, the alcohol can be converted to a leaving group, such as a mesylate, followed by nucleophilic substitution with an amine or an amine precursor. nih.gov

The following table provides an overview of these derivatization reactions.

Derivative TypeGeneral ReactionReagents and Conditions
EthersWilliamson Ether Synthesis1. Strong base (e.g., NaH) 2. Alkyl halide
Neutral Benzylation2-Benzyloxypyridine, MeOTf, MgO, Toluene
EstersAcid-Catalyzed EsterificationCarboxylic acid, acid catalyst (e.g., PAFR, H₂SO₄)
AminesRitter ReactionNitrile, strong acid (e.g., H₂SO₄)
Nucleophilic Substitution1. Mesyl chloride, base 2. Amine

Substituent Effects on the Aromatic Ring (Electronic and Steric Perturbations)

The introduction of substituents onto the aromatic ring of this compound provides a powerful tool to probe the electronic and steric influences on its reactivity and stereochemistry. These substituents can either donate or withdraw electron density, thereby altering the properties of the sulfoxide and the benzylic position.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring. This can enhance the nucleophilicity of the sulfur atom in the corresponding sulfide precursor, potentially affecting the rate of oxidation. In the context of reactions involving the benzylic position, EDGs can stabilize a developing positive charge in the transition state, for example, in an SN1-type reaction of the corresponding benzyl halide.

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring. This can make the sulfur atom more electrophilic and can influence the acidity of the benzylic protons. In reactions involving the benzylic carbanion of ortho-sulfinyl benzyl systems, the electronic nature of substituents on the aromatic ring has been shown to control the stereoselectivity of reactions with electrophiles. researchgate.net For instance, in the reaction of lithiated chiral o-sulfinylbenzyl carbanions with N-arylideneamines, electron-donating groups on the arylideneamine ring favored the formation of the (R)-configuration at the newly formed stereocenter. researchgate.net

Steric effects also play a crucial role. Bulky substituents ortho to the methanesulfinyl group can hinder the approach of reagents to the sulfur atom or the benzylic position. This steric hindrance can influence the diastereoselectivity of reactions by favoring the approach of a reagent from the less hindered face of the molecule.

Stereochemical Influences on Reactivity and Selectivity in this compound Systems

The chiral nature of the sulfoxide group in this compound makes it a valuable tool in asymmetric synthesis. The stereochemistry at the sulfur atom can exert a significant influence on the outcome of reactions at nearby functional groups, leading to diastereoselective transformations.

Diastereoselectivity in Reactions of Chiral this compound Derivatives

The sulfinyl group in chiral ortho-sulfinyl benzyl derivatives acts as a powerful stereocontrol element. For instance, the reactions of carbanions generated at the benzylic position of chiral ortho-sulfinyl benzyl compounds with electrophiles often proceed with high diastereoselectivity. researchgate.net The addition of these carbanions to aldehydes, for example, can lead to the formation of diastereomerically enriched or pure alcohols. The stereochemical outcome is dictated by the preferred conformation of the lithiated intermediate, which is influenced by chelation between the lithium cation, the sulfinyl oxygen, and potentially the oxygen of the hydroxyl group (if present and deprotonated).

Similarly, nucleophilic additions to the carbonyl group of chiral 2-sulfinylbenzaldehydes, which can be synthesized by oxidation of [2-(methylsulfanyl)phenyl]methanol, are expected to show high diastereoselectivity. The chiral sulfoxide directs the incoming nucleophile to one of the two diastereotopic faces of the aldehyde.

Enantiomeric Excess Amplification and Chiral Memory Effects

In the realm of asymmetric synthesis, phenomena such as enantiomeric excess (ee) amplification and chiral memory can lead to products with higher optical purity than what might be expected from the initial chiral source.

Enantiomeric Excess Amplification: This phenomenon, also known as a nonlinear effect, occurs when the enantiomeric excess of the product in a catalyzed reaction is not directly proportional to the enantiomeric excess of the chiral catalyst or auxiliary. nih.govnih.gov In systems involving chiral sulfoxides, such effects can arise from the formation of dimeric or aggregated species of the chiral catalyst or reagent. If the homochiral dimer (e.g., R,R) is significantly more reactive or stable than the heterochiral dimer (R,S), a small enantiomeric excess in the chiral auxiliary can be amplified to a much larger enantiomeric excess in the product. While not specifically documented for this compound itself, the general principles are applicable to reactions catalyzed by its chiral derivatives.

Chiral Memory Effects: Chiral memory refers to the retention of chiral information in a reactive intermediate that is formally achiral. This can occur in reactions of atropisomeric compounds, where the chirality is due to restricted rotation around a single bond. While this compound is not atropisomeric, related chiral sulfoxide systems can exhibit this behavior. For example, if a chiral sulfoxide is converted to a transient, planar sulfenate anion, the memory of the original stereochemistry at sulfur can influence the stereochemical outcome of a subsequent reaction of the sulfenate. This is often attributed to the existence of chiral ion pairs or a slow rate of racemization of the intermediate compared to its rate of reaction.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies are essential for understanding how the chemical structure of a compound influences its reactivity. These studies employ statistical methods to correlate variations in molecular structure with changes in reaction rates or equilibrium constants. Despite the utility of such analyses, no specific QSRR studies for derivatives of this compound have been reported in the peer-reviewed scientific literature. The exploration of its reactivity through systematic structural modification remains an open area for future research.

Hammett and Taft analyses are fundamental tools in physical organic chemistry used to probe the electronic and steric effects of substituents on reaction rates. The Hammett equation is typically applied to meta- and para-substituted aromatic systems to quantify electronic effects (inductive and resonance), while the Taft equation extends this analysis to aliphatic systems and can separate polar, steric, and resonance effects.

A thorough search of chemical databases and academic journals did not yield any studies that have performed Hammett or Taft analyses on a series of this compound derivatives. Such an analysis would be valuable, for instance, in understanding how substituents on the phenyl ring influence the reactivity of the benzylic alcohol or the sulfoxide moiety. The reaction constant (ρ, rho) obtained from a Hammett plot would indicate the sensitivity of a particular reaction to substituent effects. However, without experimental data, no such analysis is available for this compound.

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical compounds through the calculation of various molecular descriptors. These can include electronic descriptors (such as atomic charges, frontier molecular orbital energies), steric descriptors (like molecular volume and surface area), and thermodynamic descriptors (such as heats of formation).

For this compound and its derivatives, there are no published studies focused on the development and validation of specific computational descriptors to predict their reactivity or selectivity in chemical transformations. Research in this area would be beneficial for designing new synthetic routes or for predicting the metabolic fate of related molecules. The development of such predictive models requires a dataset of experimental reactivity data, which, as noted, is currently unavailable.

Exploiting the this compound Scaffold as a Privileged Structure in Organic Synthesis

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. The identification of a scaffold as privileged suggests that it possesses a favorable arrangement of atoms for molecular recognition and often has good drug-like properties.

The this compound scaffold has not been identified or described as a privileged structure in the existing scientific literature. While many heterocyclic and carbocyclic frameworks have earned this designation through their repeated appearance in successful drugs and bioactive molecules, the scaffold of this compound does not currently feature among them. Its potential as a versatile template for the development of new bioactive agents has yet to be explored and established through extensive synthesis and biological screening of a compound library based on this structure.

Q & A

Basic Research Questions

Q. How can the synthesis of [2-(Methanesulfinyl)phenyl]methanol be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) based on analogous sulfinyl compound syntheses. For example, refluxing in methanol with controlled stoichiometry of reagents enhances esterification efficiency . Purification via recrystallization from methanol, as demonstrated in crystal structure studies, can isolate high-purity products by leveraging hydrogen-bonding interactions . Monitor reaction progress using TLC or HPLC to adjust parameters in real time.

Q. What analytical techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Employ single-crystal X-ray diffraction to resolve molecular geometry, as done for structurally similar sulfonates . Complement this with NMR (¹H/¹³C) to confirm functional groups and MS for molecular weight validation. For stereochemical analysis, use polarimetry or chiral HPLC, referencing EPA Method 420.2 for phenol derivatives as a guideline .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and EPA guidelines for sulfinyl compounds, including fume hood use, nitrile gloves, and eye protection. Toxicological data for methanol (a common solvent in its synthesis) indicate strict exposure limits (≤200 ppm airborne) . Store separately from oxidizing agents and dispose of waste via certified hazardous waste facilities.

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental spectroscopic data for this compound?

  • Methodological Answer : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with empirical data. For example, refine hydrogen-bonding patterns (O—H⋯O) observed in X-ray studies using software like Gaussian or ORCA. Address contradictions (e.g., unexpected coupling constants) by evaluating solvent effects or conformational dynamics via molecular dynamics simulations .

Q. What strategies can elucidate the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : Conduct kinetic studies under varying pH and solvent polarities. Track methanesulfinyl group reactivity using in situ Raman spectroscopy. Compare with structurally related compounds, such as biphenylmethanol derivatives, to identify electronic effects of the sulfinyl moiety . For oxidation pathways, employ cyclic voltammetry to map redox potentials .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the crystal packing and stability of this compound?

  • Methodological Answer : Analyze single-crystal X-ray data to measure centroid–centroid distances (e.g., 3.549 Å for π-π interactions in similar sulfonates ) and hydrogen-bond angles. Use Mercury software to visualize packing motifs. Experiment with co-crystallization agents (e.g., dicarboxylic acids) to modify lattice stability, as shown in supramolecular architecture studies .

Q. How can structure-activity relationship (SAR) studies enhance the design of this compound derivatives for biological applications?

  • Methodological Answer : Systematically modify the phenyl ring (e.g., electron-withdrawing groups) or sulfinyl moiety and assay for antimicrobial/anticancer activity. Use QSAR models to correlate substituent effects with bioactivity, referencing methodologies for aromatic amine derivatives . Validate targets via enzyme inhibition assays (e.g., cytochrome P450) .

Data Conflict Resolution

Q. How should researchers address contradictions between theoretical and experimental data for this compound’s electronic properties?

  • Methodological Answer : Reconcile discrepancies by revisiting computational parameters (e.g., basis sets, solvation models). For example, overestimated HOMO-LUMO gaps in DFT may require hybrid functionals (e.g., B3LYP-D3) with dispersion corrections. Cross-validate with UV-Vis spectroscopy and XPS data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.